N-1-adamantyl-N'-[2-(2-thienyl)ethyl]urea
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Overview
Description
N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is a compound that features an adamantyl group and a thienyl group connected through an ethyl urea linkage. The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thienyl group is a sulfur-containing heterocycle that imparts unique electronic properties to the compound. This combination of structural elements makes N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of 1-adamantylamine with 2-(2-thienyl)ethyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the urea linkage is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated adamantyl derivatives.
Scientific Research Applications
N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique electronic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The thienyl group, with its electron-rich sulfur atom, can participate in various electronic interactions, potentially affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)urea: Similar structure but lacks the thienyl group.
2-(Adamantan-2-yl)-2-(2-thienyl)ethylamine: Contains both adamantyl and thienyl groups but in a different arrangement.
Uniqueness
N-1-adamantyl-N’-[2-(2-thienyl)ethyl]urea is unique due to the specific combination of the adamantyl and thienyl groups connected through an ethyl urea linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c20-16(18-4-3-15-2-1-5-21-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14H,3-4,6-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCRZBQOZLISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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